Sargachromanol A

Description

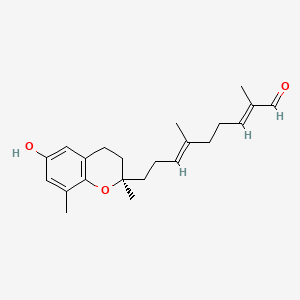

Structure

3D Structure

Properties

CAS No. |

856414-50-1 |

|---|---|

Molecular Formula |

C22H30O3 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

(2E,6E)-9-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6-dimethylnona-2,6-dienal |

InChI |

InChI=1S/C22H30O3/c1-16(7-5-8-17(2)15-23)9-6-11-22(4)12-10-19-14-20(24)13-18(3)21(19)25-22/h8-9,13-15,24H,5-7,10-12H2,1-4H3/b16-9+,17-8+/t22-/m1/s1 |

InChI Key |

ZOWAKKPZMKIVST-PSMGVCQDSA-N |

Isomeric SMILES |

CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/C=O)O |

Canonical SMILES |

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)C=O)O |

Origin of Product |

United States |

Isolation and Structural Characterization Methodologies of Sargachromanol a

Advanced Chromatographic Purification Strategies

The purification of Sargachromanol A and its analogues from crude algal extracts is a systematic process that employs a sequence of chromatographic techniques. This approach fractionates the extract based on the physicochemical properties of its components, such as polarity, size, and partitioning behavior, to achieve a high degree of purity. The typical workflow involves initial fractionation by adsorption chromatography, followed by size exclusion and, ultimately, high-resolution purification using high-performance liquid chromatography or countercurrent chromatography. researchgate.net

Adsorption Chromatography Techniques (e.g., Silica (B1680970) Gel Column Chromatography)

Adsorption chromatography, most commonly employing silica gel as the stationary phase, represents a fundamental first step in the purification cascade. Crude extracts, typically dissolved in a non-polar solvent, are loaded onto a column packed with silica gel. The separation principle relies on the differential adsorption of compounds to the silica surface.

A solvent gradient of increasing polarity, for instance, a chloroform-methanol mixture, is passed through the column. researchgate.net Non-polar compounds have a lower affinity for the polar silica gel and elute first, while more polar compounds adsorb more strongly and require a higher concentration of the polar solvent to be eluted. This process effectively separates the complex extract into several fractions with varying polarities. Fractions containing sargachromanols, identified through preliminary analysis like thin-layer chromatography, are collected for further purification.

Size Exclusion Chromatography (e.g., Sephadex LH-20)

Fractions enriched with sargachromanols from silica gel chromatography often undergo further purification using size exclusion chromatography, frequently with Sephadex LH-20 as the medium. researchgate.net Sephadex LH-20 is a hydroxypropylated, cross-linked dextran (B179266) gel that exhibits both hydrophilic and lipophilic properties, allowing it to swell in both water and organic solvents. mdpi.com

This technique separates molecules based on their size. When a solvent such as methanol (B129727) or a chloroform-methanol mixture is used, smaller molecules can enter the pores of the gel beads, causing them to travel a longer, more tortuous path through the column and thus elute later. mdpi.com Larger molecules are excluded from the pores and pass through the column more quickly, eluting first. This method is highly effective for separating target compounds from pigments and other molecules of different molecular weights. researchgate.net

High-Performance Liquid Chromatography (HPLC) Applications (e.g., Reversed-Phase HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical final step for obtaining highly pure this compound. Reversed-phase HPLC (RP-HPLC) is the most common application for this purpose. researchgate.net In this mode, the stationary phase is non-polar (e.g., octadecyl silica or ODS), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water.

The separation mechanism is based on the hydrophobic interactions between the analytes and the non-polar stationary phase. Compounds with greater non-polar character, like sargachromanols, interact more strongly with the column and have longer retention times. By carefully controlling the solvent composition and flow rate, precise separation of closely related isomers and analogues can be achieved, yielding the target compound with a high degree of purity. researchgate.netnih.gov

Countercurrent Chromatography Principles (e.g., Centrifugal Partition Chromatography, HPCPC)

Countercurrent Chromatography (CCC) is an advanced liquid-liquid partition chromatography technique that eliminates the use of a solid support, thereby preventing the irreversible adsorption of the sample. Methods like High-Performance Countercurrent Chromatography (HPCPC) or Centrifugal Partition Chromatography (CPC) utilize a centrifugal field to retain a liquid stationary phase within a column while a liquid mobile phase is pumped through it.

The separation occurs based on the differential partitioning of solutes between the two immiscible liquid phases. For the isolation of related compounds like Sargachromanol E, a biphasic solvent system such as n-hexane:ethyl acetate (B1210297):methanol:water is selected. nih.gov The crude fraction is dissolved in the solvent mixture and introduced into the CPC system, where the centrifugal force facilitates intense mixing and settling, leading to efficient partitioning and separation of the components into pure fractions. nih.gov This technique is particularly advantageous for its high sample recovery and scalability.

Spectroscopic and Spectrometric Methods for Structural Elucidation

Once a pure sample of this compound is obtained, its definitive chemical structure is elucidated using a combination of spectroscopic methods. These techniques provide detailed information about the molecular framework, connectivity, and stereochemistry of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of organic molecules like this compound. It provides precise information about the carbon-hydrogen framework of the molecule.

¹H-NMR (Proton NMR) experiments identify all the unique proton environments in the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, the integration (area under the peak) corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C-NMR spectroscopy provides information about the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its functional group type (e.g., aromatic, olefinic, aliphatic, carbonyl).

Together, 1D (¹H, ¹³C) and 2D-NMR experiments (such as COSY, HMQC, and HMBC) allow chemists to piece together the molecular puzzle, establishing the precise connectivity of all atoms and confirming the final structure of this compound. nih.gov

The following table represents the type of data obtained from NMR analysis for the structural confirmation of this compound. Chemical shifts are reported in parts per million (ppm).

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| 2 | 75.8 | - |

| 3 | 31.2 | 1.78 (m), 2.05 (m) |

| 4 | 22.5 | 2.65 (t, 6.8) |

| 4a | 122.1 | - |

| 5 | 117.3 | 6.45 (d, 2.9) |

| 6 | 149.5 | - |

| 7 | 114.9 | 6.50 (d, 2.9) |

| 8 | 128.0 | - |

| 8a | 148.9 | - |

| 2-Me | 25.9 | 1.35 (s) |

| 8-Me | 16.2 | 2.15 (s) |

| 1' | 40.1 | 2.10 (m) |

| 2' | 22.8 | 1.85 (m) |

| 3' | 124.5 | 5.15 (t, 7.0) |

| 4' | 135.1 | - |

| 4'-Me | 16.0 | 1.60 (s) |

| 5' | 39.8 | 2.00 (m) |

| 6' | 26.5 | 2.08 (m) |

| 7' | 123.8 | 5.10 (t, 7.0) |

| 8' | 131.5 | - |

| 8'-Me | 17.7 | 1.68 (s) |

| 9' | 191.0 | 9.35 (s) |

| 10' | 155.0 | 6.40 (d, 8.0) |

| 10'-Me | 25.7 | 2.18 (s) |

| Note: This is a representative table based on the known structure of this compound and data for closely related compounds. Actual experimental values may vary slightly. |

Table of Mentioned Compounds and Materials

| Name | Type |

| This compound | Meroterpenoid |

| Sargachromanol D | Meroterpenoid |

| Sargachromanol E | Meroterpenoid |

| Sargachromanol G | Meroterpenoid |

| Sargachromanol I | Meroterpenoid |

| Silica Gel | Chromatographic Stationary Phase |

| Sephadex LH-20 | Chromatographic Stationary Phase |

| Chloroform (B151607) | Solvent |

| Methanol | Solvent |

| Acetonitrile | Solvent |

| n-Hexane | Solvent |

| Ethyl Acetate | Solvent |

Mass Spectrometry (MS) Applications (e.g., ESI/MS)

Mass spectrometry is an indispensable tool for the structural elucidation of novel compounds like this compound. currenta.denih.gov High-resolution mass spectrometry (HRMS), particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), allows for the determination of a molecule's elemental composition with exceptional accuracy. currenta.demdpi.com

For this compound, HRMS is used to obtain a highly accurate mass measurement of the molecular ion. This experimental mass is then used to calculate the most plausible elemental composition, which for this compound is C₂₂H₃₀O₃. massspeclab.com ESI is a preferred method as it is a "soft" ionization technique that typically keeps the molecule intact, allowing for the clear observation of the molecular ion peak, which is crucial for establishing the molecular weight. currenta.de

Further structural details are revealed using tandem mass spectrometry (MS/MS). In this technique, the intact molecular ion of this compound is selected and then fragmented through collision-activated dissociation. The resulting fragment ions provide a molecular fingerprint, offering clues about the compound's substructures. mdpi.commdpi.com Analysis of the fragmentation pattern can help confirm the presence of the chromanol core and the structure of the nonadienal side chain by identifying the masses of the pieces that break off. rsc.org

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₃₀O₃ | PubChem |

| Molar Mass | 342.5 g/mol | PubChem |

| Exact Mass | 342.21949481 Da | PubChem |

Table 2: Application of Mass Spectrometry for this compound Analysis

| Parameter | Technique/Description | Purpose |

|---|---|---|

| Ionization Method | Electrospray Ionization (ESI) | Generates intact molecular ions with minimal fragmentation, ideal for determining molecular weight. |

| Mass Analysis | High-Resolution Mass Spectrometry (e.g., Q-ToF) | Measures mass with high accuracy (to several decimal places) to confidently determine the elemental composition (C₂₂H₃₀O₃). |

| Structural Analysis | Tandem Mass Spectrometry (MS/MS) | Fragments the parent molecule to produce a pattern of smaller ions, which helps in elucidating the connectivity of the chemical structure. |

Chromatographic Detection with Fluorescence (e.g., HPLC-FLD)

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating components from a complex mixture, such as an algal extract. koreascience.kr When coupled with a Fluorescence Detector (FLD), it becomes a highly sensitive and selective method for quantifying specific compounds that possess natural fluorescence. wur.nl

The applicability of HPLC-FLD for the analysis of this compound stems directly from its chemical structure. The core of the molecule is a chromanol ring, a structure known to be fluorescent. researchgate.netaocs.org This is analogous to other well-studied chromanols, such as tocopherols (B72186) and tocotrienols (members of the Vitamin E family), which are routinely analyzed with high sensitivity using HPLC-FLD. aocs.orgnih.govopenagrar.de

In this method, an extract containing this compound is first passed through an HPLC column to separate it from other compounds. The separated compounds then flow into the fluorescence detector. The detector excites the molecules with a specific wavelength of light, and any fluorescent compounds, like this compound, will emit light at a longer, different wavelength. dntb.gov.ua The intensity of this emitted light is directly proportional to the concentration of the compound, allowing for precise quantification.

While specific studies detailing the HPLC-FLD analysis of this compound are not prevalent, the known fluorescence of the chromanol functional group makes it a highly suitable technique. aocs.orgresearchgate.net Based on methods used for structurally similar tocopherols and tocotrienols, typical instrumental parameters can be proposed. nih.govopenagrar.de

Table 3: Proposed HPLC-FLD Parameters for this compound Detection

| Parameter | Proposed Setting | Rationale |

|---|---|---|

| HPLC Column | Reversed-Phase (e.g., C18) | Suitable for separating moderately nonpolar organic molecules like this compound from a mixture. |

| Excitation Wavelength (λex) | ~295 nm | This wavelength is effectively absorbed by the chromanol ring, a standard for analyzing tocopherols and other chromanols. aocs.orgnih.gov |

| Emission Wavelength (λem) | ~325-330 nm | The characteristic emission wavelength for chromanols, providing high selectivity for detection. aocs.orgnih.gov |

| Application | Quantification | Provides high sensitivity and selectivity for measuring trace amounts of this compound in extracts. |

Preclinical Biological Activity Investigations of Sargachromanol a and Its Analogs

Antioxidant and Free Radical Scavenging Mechanisms

Sargachromanol A, a meroterpenoid isolated from brown algae of the genus Sargassum, has been identified as a potent antioxidant agent. acs.org Its chemical structure, featuring a chromanol ring, contributes to its ability to neutralize free radicals, which are unstable molecules implicated in cellular damage and various disease states. acs.orgmdpi.com The antioxidant and free-radical scavenging capabilities of this compound are primarily attributed to its ability to donate a hydrogen atom or an electron to stabilize reactive oxygen species (ROS). semanticscholar.org Investigations into its mechanisms of action involve both experimental in vitro assays and advanced computational chemistry studies to elucidate the specific pathways through which it exerts its protective effects. acs.orgmdpi.com

In vitro studies have consistently demonstrated the significant antioxidant capacity of this compound (SCM). Research on extracts from Sargassum yezoense revealed that the chloroform (B151607) fraction, which is rich in SCM and Sargahydroquionic acid (SHQA), exhibited the highest phenolic content and superior antioxidant activity in various assays. mdpi.com

| Fraction | Total Phenolic Content (mg PGE/g) | DPPH Scavenging (mg VCE/g) | ABTS Scavenging (mg VCE/g) | FRAP (mmol FeSO4 E/g) |

|---|---|---|---|---|

| Ethanol (B145695) Extract | 49.61 | 123.83 | 158.74 | 0.45 |

| Chloroform Fraction (Rich in SCM & SHQA) | 80.46 | 158.28 | 182.48 | 0.47 |

| Ethyl Acetate (B1210297) Fraction | 66.98 | 144.38 | 170.81 | 0.46 |

PGE: Phloroglucinol Equivalent; VCE: Vitamin C Equivalent; FRAP: Ferric Reducing Antioxidant Power.

To gain deeper insight into the molecular mechanisms underlying the antioxidant activity of this compound, computational chemistry methods, particularly Density Functional Theory (DFT), have been employed. acs.orgnih.gov These theoretical approaches allow for the calculation of physicochemical descriptors that are crucial in determining the preferred pathways for free-radical scavenging. acs.orgresearchgate.net By modeling the electronic structure and properties of this compound, researchers can predict its reactivity and elucidate the thermodynamic feasibility of different antioxidant mechanisms. nih.govnih.gov

DFT has been successfully applied to investigate the structural and electronic properties of this compound and its analogs. acs.orgnih.gov Using methodologies like B3LYP with a 6-311++g(2d,2p) level of theory, researchers have calculated key parameters that characterize antioxidant ability. nih.govresearchgate.net These studies analyze the molecule's frontier molecular orbitals (HOMO and LUMO) and other electronic properties to understand its capacity to donate electrons or hydrogen atoms, which is the basis of its antioxidant function. nih.gov DFT calculations provide a theoretical framework that complements experimental findings and helps to explain the structure-activity relationships of phenolic antioxidants like this compound. acs.org

Global reactivity descriptors derived from DFT calculations offer quantitative measures of a molecule's stability and reactivity. nih.govijres.org Key descriptors for this compound include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). nih.gov A higher EHOMO value indicates a greater ability to donate electrons, a key feature of antioxidants. ajchem-a.com The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netwuxibiology.com For this compound, these calculations reveal it to be a highly reactive antioxidant. nih.govresearchgate.net

| Descriptor | Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.74 | Electron-donating ability |

| ELUMO | -1.29 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.45 | Chemical reactivity and stability |

Phenolic antioxidants like this compound can neutralize free radicals through three primary mechanisms: acs.orgnih.gov

Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to a free radical. The feasibility of this pathway is determined by the Bond Dissociation Enthalpy (BDE). A lower BDE value for the O-H bond indicates a higher propensity for HAT. acs.orgresearchgate.net

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, forming a radical cation, which then deprotonates. This pathway is governed by the Ionization Potential (IP) and the Proton Dissociation Enthalpy (PDE). acs.orgnih.gov

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton to form an anion, which then donates an electron to the radical. This mechanism is assessed by the Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE). nih.gov

DFT calculations for this compound in the gas phase show that the HAT mechanism is the most thermodynamically favored, as indicated by its relatively low BDE value compared to the parameters for the SET-PT and SPLET pathways. nih.govresearchgate.net

| Parameter | Value | Associated Mechanism |

|---|---|---|

| BDE (O-H1) | 76.9 | HAT |

| IP | 150.9 | SET-PT (Step 1) |

| PDE | 233.9 | SET-PT (Step 2) |

| PA | 339.6 | SPLET (Step 1) |

| ETE | 101.9 | SPLET (Step 2) |

The surrounding environment, particularly the polarity of the solvent, can significantly influence the preferred antioxidant mechanism. researchgate.netnih.gov While DFT calculations in the gas phase indicate that HAT is the most favorable pathway for this compound, the presence of a polar solvent can alter this preference. nih.govresearchgate.net In polar solvents, the SPLET mechanism may become more competitive with the HAT mechanism. nih.gov This is because polar solvents can stabilize the charged intermediates formed during the SPLET pathway (the anion after proton loss). The calculations show a dramatic decrease in Proton Affinity (PA) values in polar solvents, suggesting that the SPLET path becomes more likely. nih.gov Therefore, the antioxidant activity of this compound is not fixed but is adaptable to its environment, with solvent polarity playing a key role in determining whether it scavenges radicals via HAT or SPLET. nih.govresearchgate.net

Computational Chemistry Approaches to Antioxidant Pathways

Anti-inflammatory Response Modulation

The anti-inflammatory properties of this compound and its analogs, particularly sargachromanol G and sargachromenol (B1251014), have been investigated in preclinical studies. These studies primarily utilize cellular models to elucidate the mechanisms by which these compounds modulate inflammatory responses.

A key in vitro model for studying inflammation is the use of the RAW 264.7 murine macrophage cell line stimulated with lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a significant inflammatory response. This cell line is widely used to screen for and evaluate the anti-inflammatory potential of various compounds. In studies investigating sargachromanol analogs, RAW 264.7 cells are treated with the compound of interest prior to or concurrently with LPS stimulation to assess the compound's ability to mitigate the inflammatory cascade.

Sargachromanol analogs have demonstrated the ability to significantly modulate key inflammatory mediators and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.

Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production: Sargachromanol G and sargachromenol have been shown to dose-dependently inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2). The overproduction of NO and PGE2 is a hallmark of inflammation. This inhibitory effect is attributed to the downregulation of the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Pro-inflammatory Cytokines: The expression and secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), are also curtailed by sargachromanol analogs. Sargachromanol G, for instance, has been observed to reduce the levels of these cytokines in a dose-dependent manner in LPS-stimulated macrophages.

The following table summarizes the inhibitory effects of sargachromanol analogs on inflammatory mediators and cytokines.

| Compound | Cell Line | Stimulant | Inhibited Mediators | Inhibited Cytokines |

| Sargachromanol G | RAW 264.7 | LPS | NO, iNOS, PGE2, COX-2 | TNF-α, IL-1β, IL-6 |

| Sargachromenol | RAW 264.7 | LPS | NO, iNOS, PGE2, COX-2 | TNF-α, IL-1β, IL-6 |

The anti-inflammatory effects of sargachromanol analogs are mediated through the modulation of critical intracellular signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

NF-κB Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Sargachromanol G and sargachromenol have been found to inhibit the phosphorylation of IκB-α, thereby preventing the activation and nuclear translocation of NF-κB subunits p65 and p50.

MAPK Signaling Pathway: The MAPK family, which includes extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a vital role in transmitting extracellular signals to the cellular interior, leading to inflammatory responses. The phosphorylation of these kinases is a key step in their activation. Sargachromanol G has been shown to suppress the LPS-induced phosphorylation of ERK1/2, JNK, and p38 in a dose-dependent manner. By inhibiting the activation of these MAPK pathways, sargachromanol analogs can effectively dampen the downstream inflammatory response.

The table below outlines the modulation of signaling pathways by sargachromanol analogs.

| Compound | Cell Line | Stimulant | Inhibited Signaling Pathways | Key Modulated Proteins |

| Sargachromanol G | RAW 264.7 | LPS | NF-κB, MAPK | p-IκB-α, p-p65, p-p50, p-ERK1/2, p-JNK, p-p38 |

| Sargachromenol | RAW 264.7 | LPS | NF-κB | p-IκB-α |

Anticancer and Cytotoxicity Evaluations

The potential of this compound and its analogs as anticancer agents has been a subject of preliminary investigation, though specific data on this compound is limited.

Direct studies on the cytotoxicity of purified this compound against the human gastric adenocarcinoma (AGS), colorectal adenocarcinoma (HT-29), fibrosarcoma (HT-1080), and breast adenocarcinoma (MCF-7) cell lines are not extensively documented in the available scientific literature.

However, various extracts from Sargassum species, the natural source of sargachromanols, have been evaluated for their cytotoxic effects against some of these cell lines. For instance, extracts from Sargassum oligocystum have shown cytotoxic activity against the HT-29 cell line nih.govresearchgate.net. Similarly, extracts from other Sargassum species have demonstrated cytotoxicity against MCF-7 cells nih.govwaocp.orgijrar.comnih.gov. It is important to note that these are crude extracts, and the specific contribution of this compound to the observed cytotoxicity has not been determined.

Research into the specific mechanisms of apoptosis induction by this compound in cancer cells is still in its early stages. However, studies on its analog, sargachromenol, have provided some insights.

In a study utilizing human immortalized keratinocytes (HaCaT cells), sargachromenol was found to promote cell death and induce apoptosis in a concentration-dependent manner nih.govresearchgate.net. The mechanism of apoptosis involved the activation of key executioner enzymes, caspases. Specifically, sargachromenol treatment led to the activation of caspase-3, caspase-8, and caspase-9 nih.govresearchgate.net. Furthermore, it induced the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis nih.govresearchgate.net. Interestingly, in this cell line, the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 were unaffected nih.govresearchgate.net. It should be noted that data regarding the apoptosis-inducing effects of sargachromenol in the specific cancer cell lines AGS, HT-29, HT-1080, and MCF-7 is currently lacking researchgate.net.

Another study on a murine hippocampal neuronal cell line (HT22) showed that sargachromenol could reduce glutamate-induced apoptosis by up-regulating the anti-apoptotic protein Bcl-2 and down-regulating pro-apoptotic proteins such as Bax, p53, cleaved-PARP, caspase-3, and caspase-9 researchgate.netmdpi.com. This suggests a cell-type-specific role for sargachromenol in the regulation of apoptosis.

The following table summarizes the known effects of sargachromenol on apoptosis-related proteins.

| Compound | Cell Line | Effect on Apoptosis | Modulated Proteins |

| Sargachromenol | HaCaT | Induction | ↑ Cleaved Caspase-3, ↑ Cleaved Caspase-8, ↑ Cleaved Caspase-9, ↑ Cleaved PARP |

| Sargachromenol | HT22 | Inhibition (of glutamate-induced apoptosis) | ↑ Bcl-2, ↓ Bax, ↓ p53, ↓ Cleaved PARP, ↓ Cleaved Caspase-3, ↓ Cleaved Caspase-9 |

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) Inhibition

Inhibition Kinetics and Types

No data is available on the acetylcholinesterase inhibition kinetics or type for this compound.

Molecular Docking Simulation for Binding Affinity and Interaction Sites

No molecular docking simulations for this compound with acetylcholinesterase have been reported.

Tyrosinase Inhibition Activity in Melanogenesis Pathway

There is no available research on the tyrosinase inhibition activity of this compound.

Vasorelaxant Activity and Calcium Channel Inhibition

There is no available information on the vasorelaxant activity or calcium channel inhibition properties of this compound.

Protective Effects against Photoaging (e.g., UVA-induced damage)

While direct and extensive research specifically on this compound's protective effects against photoaging is limited in the currently available scientific literature, studies on its close structural analogs, particularly Sargachromanol E, provide significant insights into the potential mechanisms by which this class of compounds may combat ultraviolet A (UVA)-induced skin damage. The following sections detail the findings from preclinical investigations on these related compounds, which suggest a strong likelihood of similar activities for this compound.

Attenuation of UVA-Induced Oxidative Stress

Research on sargachromanols has demonstrated their capacity to mitigate oxidative stress, a primary driver of photoaging. In studies involving human dermal fibroblasts exposed to UVA radiation, treatment with Sargachromanol E has been shown to suppress the intracellular formation of reactive oxygen species (ROS). nih.govmdpi.com Furthermore, this protective effect extends to the inhibition of membrane protein oxidation and lipid peroxidation, both of which are damaging processes initiated by UVA-induced oxidative stress. nih.govmdpi.com

Inhibition of Collagen-Degrading Enzymes

A key feature of photoaged skin is the degradation of the extracellular matrix, primarily composed of collagen. Matrix metalloproteinases (MMPs) are enzymes that are upregulated by UVA exposure and are responsible for breaking down collagen. Investigations have revealed that sargachromanols can effectively counteract this process.

Specifically, Sargachromanol E has been observed to suppress the expression of several key collagenases, including MMP-1, MMP-2, and MMP-9, in UVA-irradiated human dermal fibroblasts. nih.govmdpi.com This inhibition of MMPs is a critical mechanism for preserving the structural integrity of the skin and preventing the formation of wrinkles.

The table below summarizes the inhibitory effects of Sargachromanol E on the expression of these MMPs.

| Enzyme | Effect of Sargachromanol E on Expression | Reference |

| MMP-1 | Reduced | nih.govmdpi.com |

| MMP-2 | Reduced | nih.govmdpi.com |

| MMP-9 | Reduced | nih.govmdpi.com |

Upregulation of Tissue Inhibitors of Metalloproteinases (TIMPs)

In conjunction with the downregulation of MMPs, the protective effects of sargachromanols are also attributed to the upregulation of their natural inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). Studies have shown that the suppression of MMPs by Sargachromanol E is associated with an increase in the expression of TIMP-1 and TIMP-2. nih.govmdpi.com By boosting the levels of these inhibitory proteins, sargachromanols help to shift the balance away from collagen degradation and towards collagen preservation.

Modulation of Pro-Inflammatory Signaling Pathways

The cellular response to UVA radiation involves the activation of complex signaling pathways that contribute to the inflammatory processes associated with photoaging. One such critical pathway involves the transcription factor activator protein 1 (AP-1). Research has demonstrated that UVA irradiation leads to the transcriptional activation of AP-1 signaling, which in turn promotes the expression of MMPs. nih.gov Treatment with Sargachromanol E has been found to inhibit this UVA-induced activation of AP-1, thereby disrupting a key signaling cascade that leads to skin damage. nih.gov

Biosynthetic Pathways of Sargachromanol a and Meroterpenoids

Mixed Biosynthetic Origin within Meroterpenoids (Polyketide-Terpenoid or Non-Polyketide Terpenoid)

Meroterpenoids are secondary metabolites whose structures are partially derived from the terpenoid pathway. beilstein-journals.org Their hybrid nature is a significant contributor to their vast structural diversity and wide array of biological activities. beilstein-journals.orgrsc.org Based on the origin of the non-terpenoid portion of the molecule, meroterpenoids are broadly classified into two main groups: polyketide-terpenoids and non-polyketide terpenoids. researchgate.netresearchgate.net

Polyketide-Terpenoid Hybrids : This is the largest and most extensively studied category of meroterpenoids. rsc.orgresearchgate.net In this pathway, a polyketide moiety, assembled by polyketide synthase (PKS) enzymes, is combined with a terpene unit. researchgate.net Fungi are particularly prolific producers of these compounds. beilstein-journals.org A common polyketide precursor for a vast number of fungal meroterpenoids is 3,5-dimethylorsellinic acid (DMOA), which is then typically alkylated with a terpenoid precursor like farnesyl pyrophosphate (FPP). researchopenworld.combeilstein-journals.org Sargachromanol A, found in brown algae, is also a polyketide-terpenoid hybrid, possessing a chromanol core derived from a polyketide and a diterpenoid side chain. researchgate.netmdpi.com

Non-Polyketide Terpenoids : This group includes hybrids where the terpene unit is attached to a moiety from a different origin, such as the shikimate pathway or non-ribosomal peptides. rsc.orgresearchgate.net For example, tocopherols (B72186) (Vitamin E), which also contain a chromanol ring, derive their aromatic head group from homogentisic acid (HGA), a product of the shikimate pathway, not the polyketide pathway. rsc.orgnih.gov Other variations include indole-terpenoids and alkaloid-terpenoids. rsc.orgresearchgate.net

The structural diversity within these classes is further amplified by subsequent enzymatic modifications, including complex oxidative rearrangements and cyclizations. researchopenworld.com

Putative Enzymatic Mechanisms in this compound Formation

While the complete enzymatic sequence for this compound biosynthesis has not been fully elucidated, a putative pathway can be proposed based on well-characterized mechanisms in the biosynthesis of other meroterpenoids. beilstein-journals.orgnih.gov The formation is expected to involve several key enzymatic steps:

Polyketide Core Assembly : The biosynthesis likely initiates with the formation of an aromatic ring, the precursor to the chromanol head group. This is catalyzed by a Polyketide Synthase (PKS) . In fungi, this often involves the creation of orsellinic acid or its derivatives. beilstein-journals.org

Terpenoid Precursor Synthesis : Concurrently, the diterpene side chain is synthesized via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, culminating in a diterpenyl pyrophosphate precursor.

Prenylation : A crucial carbon-carbon bond-forming step involves the attachment of the terpene chain to the aromatic core. This reaction is catalyzed by a prenyltransferase (PT) , often a membrane-bound enzyme, which dearomatizes the polyketide ring to facilitate further reactions. beilstein-journals.org

Cyclization and Oxidation : The formation of the characteristic chromanol ring requires a cyclization event. This can be catalyzed by a dedicated terpene cyclase or occur spontaneously following oxidative modifications. beilstein-journals.orgnih.gov Oxidative enzymes, such as cytochrome P450 monooxygenases (P450s) or FAD-dependent monooxygenases , are critical for introducing hydroxyl groups and triggering rearrangements that lead to the final chromanol structure. nih.govnih.gov These redox enzymes are well-known for their roles in forming and cleaving C-C bonds in the biosynthesis of complex natural products. nih.govrsc.org

Comparison with Related Chromanol Biosynthesis (e.g., Tocopherols)

The biosynthesis of this compound can be contrasted with that of tocopherols (Vitamin E), which are also chromanol-containing compounds but originate from a different primary pathway. rsc.orgnih.gov The key distinction lies in the formation of the aromatic ring.

Tocopherol biosynthesis uses homogentisic acid (HGA) as the aromatic precursor. frontiersin.orgcsic.es HGA is produced from p-hydroxyphenylpyruvate (HPP) via the shikimate pathway, a metabolic route for the synthesis of aromatic amino acids in plants and microorganisms. rsc.org This HGA is then condensed with a phytyl diphosphate (B83284) (PDP) tail by the enzyme HGA phytyltransferase (HPT). csic.es In contrast, the aromatic core of this compound is believed to be of polyketide origin. researchgate.net

Table 1: Comparison of Putative this compound and Tocopherol Biosynthetic Pathways

| Feature | This compound Biosynthesis (Putative) | Tocopherol Biosynthesis |

|---|---|---|

| Class | Meroterpenoid (Polyketide-Terpenoid) | Meroterpenoid (Shikimate-Terpenoid) |

| Aromatic Precursor Origin | Polyketide Pathway | Shikimate Pathway |

| Aromatic Precursor | Orsellinic acid-type polyketide | Homogentisic Acid (HGA) |

| Terpenoid Precursor | Diterpenyl pyrophosphate | Phytyl diphosphate (PDP) |

| Key Aromatic Head Enzyme | Polyketide Synthase (PKS) | p-Hydroxyphenylpyruvate Dioxygenase (HPPD) |

| Key Condensation Enzyme | Prenyltransferase (PT) | HGA Phytyltransferase (HPT) |

| Final Ring System | Chromanol | Chromanol |

Genetic and Molecular Studies of Biosynthetic Gene Clusters

In bacteria and fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically co-located on the chromosome in a functional unit known as a Biosynthetic Gene Cluster (BGC). mdpi.comnih.govfrontiersin.org This clustering facilitates the co-regulation of all necessary genes for the production of the compound.

While the specific BGC for this compound from brown algae has yet to be identified and characterized, studies on fungal meroterpenoid BGCs provide a robust model for its likely composition. nih.gov For instance, the gene cluster for the fungal meroterpenoid pyripyropene contains genes encoding for: nih.gov

A non-reducing polyketide synthase (NR-PKS)

A prenyltransferase

A terpene cyclase

Multiple tailoring enzymes, including cytochrome P450s and oxygenases

It is highly probable that the biosynthetic machinery for this compound is similarly encoded in a BGC. Identification of this cluster through genome sequencing of a producing organism like Sargassum siliquastrum would be the definitive step to fully unraveling its biosynthesis. researchgate.net Such a discovery would allow for the heterologous expression of the pathway in a model organism, enabling detailed enzymatic characterization and the potential for engineered biosynthesis of novel analogues. beilstein-journals.org

Synthetic Strategies and Derivatization of Sargachromanol a

Total Synthesis Approaches to Sargachromanol A and Analogs

As of early 2025, a complete, multi-step total synthesis of this compound has not been explicitly detailed in peer-reviewed literature. The focus has largely remained on the isolation of sargachromanols from their natural source, Sargassum siliquastrum, and the characterization of their biological activities. researchgate.netwikipedia.org However, the chemical structure of this compound, which consists of a δ-tocotrienol-like chromanol core linked to a linear triprenyl side chain, allows for the proposal of viable synthetic strategies based on established organic chemistry principles and syntheses of related molecules. ontosight.ai

A plausible retrosynthetic analysis would involve disconnecting the molecule into two key fragments:

The Chromanol Core : The (2R)-3,4-dihydro-6-hydroxy-2,8-dimethyl-2H-1-benzopyran moiety.

The Side Chain : A 9-carbon, 2,6-dimethyl-2,6-nonadienal unit.

The synthesis of the chromanol core is well-precedented in the synthesis of tocopherols (B72186) and tocotrienols. The side chain, a functionalized terpenoid unit, could be constructed using methods of terpene synthesis, such as Wittig or Horner-Wadsworth-Emmons reactions, to establish the correct stereochemistry of the double bonds. The final key step would be the coupling of these two fragments, likely via an alkylation or a cross-coupling reaction.

While a dedicated synthesis for this compound is yet to be published, the total synthesis of other complex natural products with similar structural motifs, such as Mollanol A, has been achieved using strategies like Conia-ene cyclization and intramolecular oxa-Michael additions to build core ring systems. nih.gov These advanced synthetic methods could potentially be adapted for an efficient synthesis of the sargachromanol scaffold.

Semisynthesis and Chemical Modification for Enhanced Bioactivity or Selectivity

Semisynthesis is a powerful strategy that uses a readily available natural product as a starting material for chemical modifications. This approach is particularly valuable when a natural product is difficult to synthesize from scratch but can be isolated in sufficient quantities. scribd.comdrugdesign.org The goal is to create novel analogs with improved potency, better selectivity, or more favorable pharmacokinetic properties.

For the sargachromanol family, semisynthetic modifications could target several key functional groups:

The Phenolic Hydroxyl Group : Esterification or etherification of the C-6 hydroxyl group on the chromanol ring could modulate the compound's antioxidant activity and lipophilicity.

The Terpenoid Side Chain : The double bonds within the side chain are susceptible to reactions like hydrogenation, epoxidation, or dihydroxylation. The terminal aldehyde group in this compound is a versatile handle for modifications such as reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an imine.

Research into the structure-activity relationships (SAR) of the sargachromanol family provides a basis for these modifications. For example, studies comparing Sargachromanol G and Sargachromanol I as acetylcholinesterase (AChE) inhibitors have shown that both are potent, with IC₅₀ values of 1.81 µM and 0.79 µM, respectively. nih.gov This suggests that subtle differences in the side chain's oxidation state can significantly impact biological activity. Molecular docking simulations indicated that Sargachromanol I has a greater binding affinity for AChE than Sargachromanol G. nih.gov Similarly, semisynthetic derivatives of the related meroterpenoid sargahydroquinoic acid have been created to modulate its anti-inflammatory and PPAR-γ activation properties. researcher.life

| Compound | Key Structural Difference from this compound | Observed Impact on Bioactivity |

|---|---|---|

| Sargachromanol G | Side chain features a C-13 hydroxyl and a C-12 carbonyl group instead of a terminal aldehyde. researchgate.net | Potent acetylcholinesterase (AChE) inhibitor (IC₅₀ = 1.81 µM) and anti-inflammatory agent. nih.govresearchgate.net |

| Sargachromanol I | Features a more oxidized side chain compared to Sargachromanol G. | Most potent AChE inhibitor among tested sargachromanols (IC₅₀ = 0.79 µM), exhibiting mixed-type inhibition. nih.gov |

| Sargachromanol E | Different oxidation pattern and stereochemistry on the terpenoid side chain. | Demonstrates significant anti-inflammatory effects by inhibiting the MAPK pathway in macrophages. nih.gov |

Biomimetic Synthesis Strategies for Industrial-Scale Production

Biomimetic synthesis is a sub-discipline of organic synthesis that seeks to mimic nature's biosynthetic pathways to construct complex molecules. engineering.org.cnwikipedia.org This approach can lead to highly efficient and stereoselective syntheses, as it leverages strategies optimized by evolution. For natural products like this compound, which are difficult to obtain in large quantities from their natural source, a biomimetic approach is a promising strategy for sustainable, industrial-scale production. researchgate.net

Meroterpenoids are known to have a mixed biosynthetic origin, typically combining elements from the polyketide and terpenoid pathways. researchgate.netresearchopenworld.com The proposed biogenesis of the sargachromanol scaffold likely starts from the coupling of a polyketide-derived aromatic core with a terpenoid chain, such as farnesyl pyrophosphate or geranylgeranyl pyrophosphate, followed by cyclization and oxidative modifications.

Understanding this biosynthetic mechanism is critical for developing a biomimetic synthesis. researchgate.net A potential strategy would mimic the key cyclization step, perhaps using an acid catalyst to promote the formation of the chromanol ring from a linear precursor designed to resemble the proposed biological intermediate. wikipedia.org While a specific biomimetic total synthesis for this compound has not yet been realized, the literature emphasizes the need for such research to unlock the therapeutic potential of this class of compounds for preclinical and clinical development. researchgate.net

Derivatization for Preclinical Research Applications and Lead Compound Development

A lead compound is a chemical entity that shows promising biological activity and serves as the starting point for drug development. ontosight.ai Derivatization of a lead compound is a crucial process in medicinal chemistry, aiming to generate analogs with optimized efficacy, selectivity, and reduced toxicity. researchgate.net Several sargachromanols have been identified as valuable lead compounds. nih.govresearchgate.net

This compound and its relatives exhibit a range of biological activities that make them attractive candidates for drug discovery programs. ontosight.ai For instance, many sargachromanols (A-P) show significant antioxidant activity. researchgate.net More specific activities have also been identified; Sargachromanols G and I are potent, reversible inhibitors of acetylcholinesterase, making them lead compounds for the development of drugs to treat Alzheimer's disease. nih.gov Furthermore, Sargachromanol G demonstrates significant anti-inflammatory properties, reducing the expression of pro-inflammatory markers like TNF-α, IL-6, iNOS, and COX-2, positioning it as a lead for anti-inflammatory therapies. researchgate.netontosight.ai Some sargachromanols have also shown potent cytotoxic activity against various cancer cell lines. researchopenworld.com

The derivatization of these lead compounds for preclinical research would involve systematically modifying their structure to explore and optimize these activities. For example, creating a library of Sargachromanol G analogs could help identify derivatives with enhanced anti-inflammatory potency and better oral bioavailability, making them suitable for in vivo studies. This process of structural modification and subsequent biological testing is fundamental to advancing a natural product lead into a clinical drug candidate.

| Compound | Reported Preclinical Bioactivity | Potential Therapeutic Application |

|---|---|---|

| This compound-P | Significant antioxidant (radical scavenging) activity. researchgate.net | Diseases related to oxidative stress. |

| Sargachromanol G | Anti-inflammatory (inhibits NO, PGE₂, iNOS, COX-2); AChE inhibition; inhibits osteoclastogenesis. nih.govresearchgate.netresearchgate.net | Inflammatory diseases, Alzheimer's disease, Osteoporosis. |

| Sargachromanol I | Potent, reversible acetylcholinesterase (AChE) inhibition. nih.gov | Alzheimer's disease. |

| Sargachromanol E | Anti-inflammatory (inhibits MAPK pathway). nih.gov | Inflammatory diseases. |

| Sargachromanol R | Potent cytotoxic activity against AGS, HT-29, and HT-1080 cancer cell lines. researchgate.net | Oncology. |

Future Directions and Research Gaps in Sargachromanol a Investigation

Advancements in Analytical Methodologies for Enhanced Detection and Quantification

The accurate detection and quantification of Sargachromanol A are fundamental to all aspects of its research, from initial isolation to preclinical studies. While current methods provide a basis for analysis, there is a need for more advanced and sensitive analytical techniques.

Modern analytical methods are constantly evolving to improve sensitivity and accuracy. americanpharmaceuticalreview.com Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are crucial for the high-resolution separation and detection of complex biopharmaceuticals. americanpharmaceuticalreview.com Specifically, Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) is an advanced method that combines liquid chromatography with mass spectrometry to provide detailed information on the composition and integrity of such compounds. americanpharmaceuticalreview.com

The development of these sophisticated analytical techniques is essential for several reasons:

Accurate Quantification in Complex Matrices: Sargassum extracts are complex mixtures containing numerous other compounds. ekb.eg Developing methods that can accurately quantify this compound in these matrices is crucial for standardization and quality control.

Detection of Trace Levels: In biological samples from preclinical studies, this compound may be present in very low concentrations. Highly sensitive methods are required to detect and quantify these trace amounts. magnascientiapub.com

Method Validation: All new analytical methods must be rigorously validated according to established guidelines to ensure they are fit for their intended purpose. mdpi.com

The advancement of analytical technologies will provide the robust data necessary for the successful development of this compound as a therapeutic agent. americanpharmaceuticalreview.com

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Research

To understand the full spectrum of this compound's biological effects, an integrated "omics" approach is necessary. nih.gov This involves combining genomics, proteomics, and metabolomics to create a comprehensive picture of the molecular pathways modulated by the compound. nih.govmdpi.com

Metabolomics: This technology can identify the full range of small-molecule metabolites affected by this compound treatment. Metabolomic studies on Sargassum have already revealed a wide variety of compounds, including polyphenols, terpenoids, and fatty acids. ekb.eg Applying these techniques to cells or tissues treated with this compound can reveal its impact on cellular metabolism.

Proteomics: Proteomics is the large-scale study of proteins and can reveal significant information about cellular processes. rti.org By analyzing changes in protein expression, proteomics can help identify the direct protein targets of this compound and the downstream signaling pathways it affects. rti.org For example, proteomic analysis has been used to understand the response of organisms to environmental stressors, which can be a useful parallel for studying the effects of a bioactive compound. frontiersin.org

Transcriptomics: This technique complements proteomics by analyzing changes in gene expression at the RNA level. scispace.com Comparing transcriptomic and proteomic data can provide a more complete understanding of the regulatory networks involved. frontiersin.org

Integrating these omics technologies can help to elucidate the mechanism of action of this compound, identify potential biomarkers of its activity, and reveal new therapeutic targets. nih.govrti.org However, the integration and interpretation of large and complex omics datasets present significant challenges, requiring specialized computational tools and expertise. nih.govmdpi.com

Development of Advanced Preclinical Animal Models for In Vivo Efficacy and Mechanism Studies

While in vitro studies provide valuable initial data, preclinical animal models are essential for evaluating the in vivo efficacy and safety of this compound. dntb.gov.ua The development of more sophisticated and relevant animal models is a critical next step.

Current research has utilized animal models to study the effects of compounds from Sargassum. For instance, sargaquinoic acid and sargachromenol (B1251014), also found in Sargassum, have been shown to enhance apoptosis in the skin of hairless mice when combined with UVB irradiation. researchgate.net Another study demonstrated that oral administration of Sargassum horneri extract improved atopic dermatitis-like symptoms in mice. nih.gov

Future research should focus on:

Disease-Specific Models: Developing animal models that accurately mimic human diseases for which this compound shows promise, such as inflammatory conditions or cancer. scielo.brcore.ac.uk

Humanized Models: The use of humanized mouse models, where mouse genes are replaced with human ones, allows for the in vivo evaluation of a drug candidate's interaction with human targets. biocytogen.com

Aged Models: Since many chronic diseases are age-related, using aged animal models can provide insights into how the compound might perform in an elderly population. biocytogen.com

These advanced animal models will be instrumental in determining the therapeutic potential of this compound and providing the necessary data for potential clinical trials. scielo.brbiocytogen.com

Potential for Rational Design of this compound Derivatives with Improved Properties

Rational drug design offers a powerful approach to optimize the therapeutic properties of a lead compound like this compound. By understanding its structure-activity relationship, it is possible to design and synthesize derivatives with enhanced efficacy, selectivity, and pharmacokinetic properties.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and density functional theory (DFT), can be employed to predict the antioxidant and other biological activities of designed derivatives. acs.orgmdpi.comresearchgate.net These theoretical studies can guide the synthesis of the most promising candidates, saving time and resources. acs.orgmdpi.com

The goals of designing this compound derivatives could include:

Increased Potency: Modifying the structure to enhance its interaction with its biological target. mdpi.com

Improved Bioavailability: Altering the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) properties.

Reduced Off-Target Effects: Designing derivatives that are more selective for their intended target, thereby minimizing potential side effects. mdpi.com

The synthesis and evaluation of such derivatives could lead to the development of a new generation of drugs with superior therapeutic profiles. mdpi.com

Exploration of Unexplored Biological Targets and Broader Therapeutic Applications

While some biological activities of sargachromanols have been investigated, including antioxidant and anti-inflammatory effects, there is a vast potential for discovering new biological targets and therapeutic applications. ontosight.airsc.orgnih.gov

Compounds from Sargassum have been shown to possess a wide range of biological activities, including antiviral, antimicrobial, and antitumor properties. rsc.org this compound itself has been reported in Sargassum siliquastrum. nih.gov Other related compounds from Sargassum, such as sargachromanol G and mojabanchromanol, have demonstrated anti-inflammatory effects by modulating specific signaling pathways like NF-κB and MAPK. nih.govresearchgate.net

Future research should aim to:

Screen for New Activities: Conduct broad-based screening of this compound against a wide range of biological targets and disease models.

Investigate Novel Mechanisms: Even for known activities like anti-inflammation, further research is needed to fully elucidate the underlying molecular mechanisms. nih.gov

Explore Combination Therapies: Investigate the potential of using this compound in combination with other drugs to enhance therapeutic efficacy. researchgate.net

This exploration could uncover novel applications for this compound in areas of unmet medical need.

Sustainable Sourcing and Cultivation of Sargassum Species for Sargachromanol Production

A reliable and sustainable supply of the raw material, Sargassum, is essential for the large-scale production of this compound. While wild harvesting is an option, it is often inconsistent and can have negative ecological impacts. sargcoop.org Therefore, developing sustainable cultivation methods for Sargassum species is a critical long-term goal.

Sargassum is commercially cultivated in some countries like China, Korea, and Japan for various products. researchgate.net Research into the cultivation of specific species, such as Sargassum macrocarpum and Sargassum thunbergii, has shown that it is possible to control their growth and maturation, which could lead to a more consistent supply of biomass for compound extraction. researchgate.nete-algae.orge-algae.org

Key considerations for sustainable sourcing include:

Optimizing Cultivation Conditions: Further research is needed to determine the optimal conditions for the growth and production of bioactive compounds in different Sargassum species. researchgate.nete-algae.org This includes factors like temperature, light intensity, and nutrient levels. researchgate.nete-algae.org

Biotechnological Production: Exploring biotechnological approaches, such as cell culture or fermentation, could provide a more controlled and sustainable source of this compound. mdpi.comdtu.dk

Valorization of Biomass: Developing a biorefinery concept where multiple high-value products are derived from the Sargassum biomass can improve the economic viability of its cultivation and processing. mdpi.comresearchgate.netbvearmb.do

Addressing the challenges of sustainable sourcing will be crucial for the commercial viability and environmental sustainability of any products derived from this compound. researchgate.netiadb.orgdiva-portal.org

Q & A

Q. How is Sargachromanol A structurally characterized, and what analytical techniques are critical for distinguishing it from analogs like Sargachromanols D-G?

- Methodological Answer : Structural elucidation relies on NMR (¹H, ¹³C, 2D-COSY), mass spectrometry (HR-ESI-MS), and X-ray crystallography. Key distinctions include substituents at R1/R2 positions and stereochemistry (e.g., Sargachromanol D has an (R)-configured hydroxyl at R2, while Sargachromanol E lacks this chiral center . Comparative chromatographic retention times (HPLC with ODS columns) further differentiate isomers .

Q. What extraction and purification protocols are optimal for isolating this compound from Sargassum species?

- Methodological Answer : Sequential solvent extraction (e.g., methanol → hexane fractionation) followed by silica gel chromatography (chlorform:methanol gradients) and Sephadex LH-20 size exclusion are standard. Bioactivity-guided fractionation (e.g., anti-inflammatory assays on RAW 264.7 cells) prioritizes active fractions . Purity is validated via TLC and HPLC-DAD .

Q. What in vitro models are commonly used to evaluate this compound’s antioxidant activity, and how are results quantified?

- Methodological Answer : DPPH/ABTS radical scavenging assays (IC₅₀ values) and lipid peroxidation inhibition (TBARS assay) in cell-free systems. For cellular models, ROS inhibition in LPS-stimulated macrophages or hepatocytes is measured via fluorescence probes (e.g., DCFH-DA) .

Advanced Research Questions

Q. How do stereochemical variations in Sargachromanol analogs influence their biological activity (e.g., anti-inflammatory vs. neuroprotective effects)?

- Methodological Answer : Structure-activity relationship (SAR) studies compare enantiomers (e.g., Sargachromanol G’s (S)-OH vs. synthetic (R)-forms) using molecular docking (e.g., COX-2/TNF-α binding) and cytokine profiling (ELISA for IL-6/TNF-α). Chiral HPLC separates enantiomers for individual bioactivity testing .

Q. What experimental strategies resolve contradictions in this compound’s reported pro-oxidant vs. antioxidant effects?

- Methodological Answer : Dose- and context-dependent effects are evaluated via:

- Redox profiling: Cellular glutathione (GSH/GSSG ratios) and Nrf2 activation (Western blot).

- Model specificity: Comparing cancer cells (pro-oxidant apoptosis) vs. normal cells (antioxidant protection) .

- Pharmacokinetics: Bioavailability studies (e.g., Caco-2 permeability) to assess metabolite activity .

Q. What methodologies validate this compound’s enzyme inhibition mechanisms (e.g., AChE/BACE1) for neurodegenerative disease research?

- Methodological Answer :

- Kinetic assays: Michaelis-Menten plots with recombinant enzymes (e.g., IC₅₀ for AChE inhibition).

- In silico modeling: Molecular dynamics simulations to assess binding stability in BACE1 active sites.

- In vivo validation: Morris water maze or Y-maze tests in transgenic AD mice, paired with brain tissue LC-MS for compound penetration .

Data Contradiction Analysis

Q. Why do studies report divergent anti-inflammatory potencies for this compound across Sargassum species?

- Critical Factors :

- Source variability : Geographic/environmental differences in algal chemotypes (e.g., S. siliquastrum vs. S. naozhouense) .

- Extraction artifacts : Heat-sensitive compounds degrade during methanol evaporation; lyophilization preserves activity .

- Assay interference : Endotoxin contamination in LPS models may skew cytokine measurements .

Research Design Tables

Q. Table 1. Key Structural Features of Sargachromanol Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.